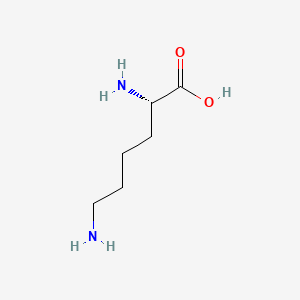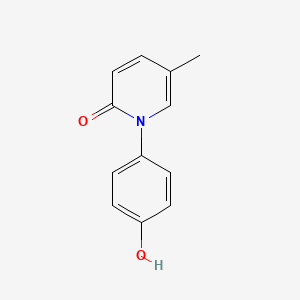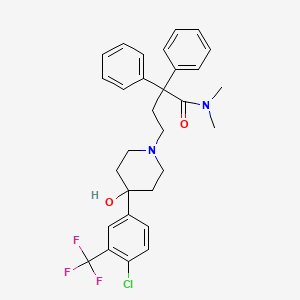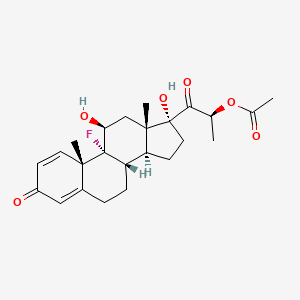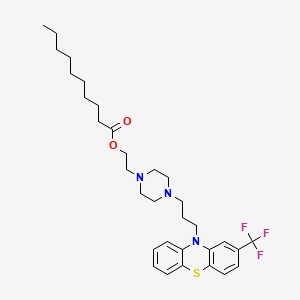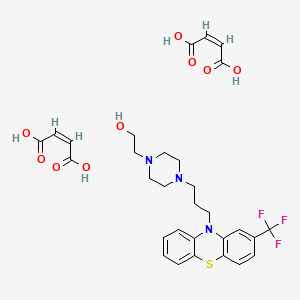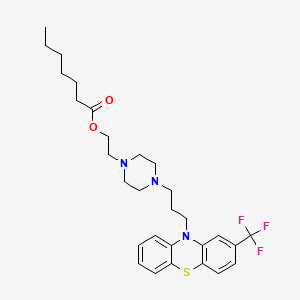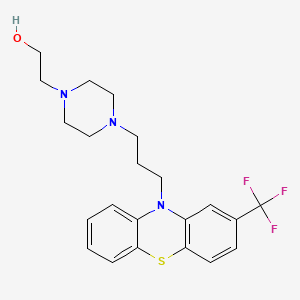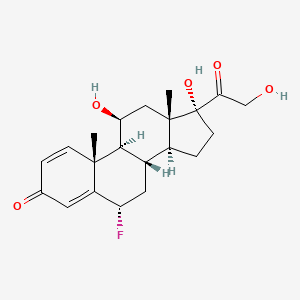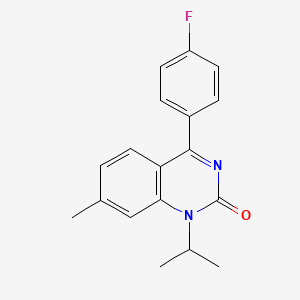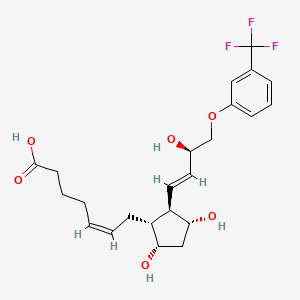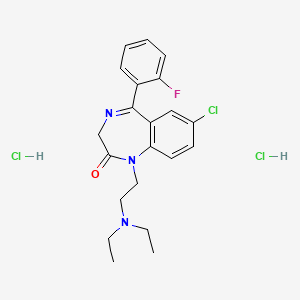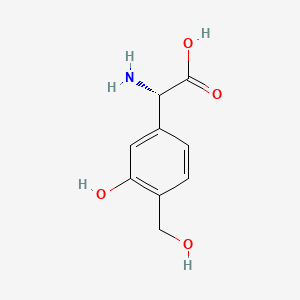
Forfenimex
Vue d'ensemble
Description
Forfenimex is a small molecule drug . It is an immunostimulant and has been studied for its potential use in treating neoplasms .
Synthesis Analysis
The practical asymmetric synthesis of Forfenimex has been developed from commercially available 2-hydroxy-dimethylterephthalate . The key steps of the synthesis involve a stereogenic-center-forming enantioselective organocatalytic Mannich reaction of protected arylcarbaldimine with a kojic acid derivative and oxidative transformation of the γ-pyrone fragment into the carboxylic group .
Molecular Structure Analysis
Forfenimex has a molecular formula of C9H11NO4 . It contains a total of 25 atoms; 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains total 25 bond(s); 14 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic), 2 hydroxyl group(s), 1 aromatic hydroxyl(s), and 1 .
Physical And Chemical Properties Analysis
Forfenimex has a molecular formula of C9H11NO4 . It contains a total of 25 atoms; 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains total 25 bond(s); 14 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic), 2 hydroxyl group(s), 1 aromatic hydroxyl(s), and 1 .
Applications De Recherche Scientifique
Immunostimulant
Forfenimex is classified as an Immunostimulant . It was initially developed by Nippon Kayaku Co., Ltd . The mechanism of action involves stimulating the immune system, which can be beneficial in treating various diseases .
Therapeutic Areas: Neoplasms
The therapeutic areas of Forfenimex include Neoplasms . It has been used in the research and development of treatments for neoplasms .
Phagocytosis Enhancement
Forfenimex has been found to increase the phagocytosis of yeast by peritoneal macrophages isolated from thioglycolate-stimulated mice . This suggests its potential use in enhancing the body’s innate immune response .
Prevention of Immunosuppression
Forfenimex can prevent cyclophosphamide-induced suppression of delayed-type hypersensitivity (DTH), as well as enhance DTH in response to the hapten oxazolone or sheep red blood cells in mice . This indicates its potential role in preventing immunosuppression .
Enhancement of Bactericidal Activity
Forfenimex has been shown to enhance the bactericidal activity of macrophages against P. aeruginosa in mice when administered at a dose of 0.5 mg/kg . This suggests its potential use in enhancing the body’s defense against bacterial infections .
Inhibition of Tumor Growth
Forfenimex has been found to inhibit tumor growth in S180 sarcoma and IMC carcinoma mouse xenograft models when administered at doses ranging from 0.05 to 5 mg/kg per day . This indicates its potential use in cancer treatment .
Propriétés
IUPAC Name |
(2S)-2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-3,8,11-12H,4,10H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBXPUUAYKCCLQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221764 | |
| Record name | Forfenimex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Forfenimex | |
CAS RN |
71522-58-2 | |
| Record name | (αS)-α-Amino-3-hydroxy-4-(hydroxymethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71522-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Forfenimex [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071522582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forfenimex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORFENIMEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL461OY152 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of forphenicinol?
A1: Forphenicinol primarily acts by activating macrophages [, , , , , , ]. While it does not directly kill bacteria or tumor cells, it enhances the ability of macrophages to do so.
Q2: What are the downstream effects of macrophage activation by forphenicinol?
A2: Forphenicinol-activated macrophages exhibit enhanced phagocytosis [], increased production of interferon-gamma (IFN-γ) [, ], and tumor necrosis factor (TNF) []. These cytokines play crucial roles in modulating immune responses and combating infections and tumors.
Q3: Does forphenicinol directly affect other immune cells?
A3: Research suggests that forphenicinol might indirectly enhance the activity of other immune cells, such as T lymphocytes and natural killer (NK) cells [, , ], possibly through the release of cytokines from activated macrophages.
Q4: What is the molecular formula and weight of forphenicinol?
A4: The molecular formula of forphenicinol is C9H11NO4, and its molecular weight is 197.19 g/mol [].
Q5: Is there any spectroscopic data available for forphenicinol?
A5: While specific spectroscopic data from the provided research is limited, forphenicinol exhibits native fluorescence, allowing for its detection and quantification using high-performance liquid chromatography with fluorescence detection [, ].
Q6: What are the potential therapeutic applications of forphenicinol?
A6: Research suggests potential applications in treating various conditions, including:
- Chronic respiratory infections: Forphenicinol demonstrated some efficacy in treating chronic respiratory infections, particularly those caused by Mycobacterium avium and Mycobacterium intracellulare complex [, , ].
- Cancer: Studies showed forphenicinol's potential as an adjunct to conventional chemotherapy, enhancing the antitumor effects of drugs like cyclophosphamide [, , ].
- Muscular dystrophy: Forphenicinol demonstrated potential in animal models of muscular dystrophy, improving myelination and extending lifespan [, ].
Q7: What is known about the pharmacokinetics of forphenicinol?
A7: Forphenicinol is orally active and achieves peak serum concentrations around 2 hours after administration [, ]. The serum levels appear to be dose-dependent and do not accumulate with repeated administration [].
Q8: How is forphenicinol metabolized in the body?
A8: Studies using gas chromatography-mass spectrometry identified five metabolites of forphenicinol in human urine []. The major metabolites are 3-hydroxy-4-hydroxymethylbenzylamine (M-2) and N-acetylforphenicinol (M-5) [].
Q9: What in vitro models have been used to study forphenicinol's activity?
A9: Researchers have utilized various in vitro models, including:
- Bacterial killing assays: These assays assess the ability of forphenicinol-activated macrophages and neutrophils to kill bacteria like Pseudomonas aeruginosa [].
- Tumor cell growth inhibition assays: These evaluate the ability of forphenicinol-activated macrophages and splenocytes to inhibit the growth of tumor cells [, ].
- Bone marrow cell proliferation assays: These assess forphenicinol's ability to stimulate the proliferation of bone marrow cells, which are crucial for immune cell production [].
Q10: What animal models have been used to study forphenicinol's efficacy?
A10: Various animal models have been employed, including:
- Mouse models of bacterial infection: These evaluate forphenicinol's ability to protect against infections caused by bacteria like Pseudomonas aeruginosa [, ].
- Murine tumor models: These assess forphenicinol's antitumor effects, often in combination with chemotherapy, on a variety of tumor types, including Ehrlich carcinoma, IMC carcinoma, L1210 leukemia, B16 melanoma, and Meth A fibrosarcoma [, , ].
- Jimpy mouse model of muscular dystrophy: This model investigates forphenicinol's ability to improve myelination and ameliorate disease symptoms [].
Q11: Have there been any clinical trials of forphenicinol?
A11: Yes, several clinical trials have investigated forphenicinol's efficacy in:
- Chronic respiratory infections: Multicenter trials in Japan evaluated forphenicinol's efficacy in treating chronic respiratory infections caused by Mycobacterium avium and Mycobacterium intracellulare complex [, ].
- Cancer: Phase I trials have been conducted to determine the optimal dose and schedule of forphenicinol in cancer patients [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



